![molecular formula C17H15F3N2O2 B2392877 N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034206-52-3](/img/structure/B2392877.png)
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide, also known as BMS-986205, is a small molecule drug that is currently being studied for its potential therapeutic effects. This compound belongs to the class of drugs known as selective androgen receptor modulators (SARMs). SARMs are a type of drug that selectively target the androgen receptor, which is a protein that plays a crucial role in the development and maintenance of male sex characteristics.
Wissenschaftliche Forschungsanwendungen
Antiarrhythmic and Pharmacological Properties
Research on benzamides with trifluoroethoxy ring substituents highlights their potential in developing oral antiarrhythmic drugs. One study focused on compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, noting the importance of heterocyclic amide side chains and the basicity of the amine nitrogen in their antiarrhythmic activity. Flecainide acetate, a related compound, was extensively studied and selected for clinical trials due to its promising pharmacological profile (Banitt et al., 1977).
Anti-Fibrotic and Anti-Metastatic Effects
Another study investigated the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, highlighting its suppression of renal and hepatic fibrosis and anti-metastatic effects in breast cancer models. This research demonstrates the compound's potential as an effective oral anti-fibrotic drug, emphasizing its bioavailability and distribution into liver, kidneys, and lungs (Kim et al., 2008).
NK1 Receptor Antagonists and Bladder Function Disorders
Cyclic analogues of N-[3,5-bis(trifluoromethyl)benzyl]-benzamide derivatives were synthesized and evaluated for their NK(1) antagonistic activities, showing significant effects on bladder functions in guinea pigs. This research suggests the potential of these compounds in treating bladder function disorders, highlighting the importance of stereochemistry in receptor recognition (Natsugari et al., 1999).
Anti-Influenza Virus Activity
The synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles has been shown to exhibit remarkable activity against the avian influenza virus. This study emphasizes the potential of these compounds in antiviral therapies, with several synthesized compounds showing significant viral reduction (Hebishy et al., 2020).
Organic Synthesis and Material Science
Research on the synthesis and reactivity of bench-stable pyridinium salts demonstrates their utility in organic synthesis, specifically in converting alcohols into benzyl ethers. This study contributes to the development of efficient synthetic methodologies, relevant for material science and medicinal chemistry applications (Poon & Dudley, 2006).
Eigenschaften
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)24-15-5-3-13(4-6-15)16(23)22-9-11-7-14(10-21-8-11)12-1-2-12/h3-8,10,12H,1-2,9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRGBEOCHSJFOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.